N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound characterized by its thieno[3,2-d]pyrimidin scaffold, which is often associated with bioactive molecules. This compound can be of significant interest in fields such as medicinal chemistry, pharmacology, and organic synthesis due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials:
Cyclopentylamine
3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-thiol
Acetyl chloride
Appropriate solvents (e.g., dichloromethane, ethanol)
Bases like triethylamine or sodium hydroxide
Step 1: Synthesis of 3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-thiol
React 3-ethyl-4-oxo-7-phenyl-thiopyrimidinone with a sulfur source under reflux conditions.
Step 2: Coupling Reaction
The thieno[3,2-d]pyrimidin-2-thiol intermediate is reacted with cyclopentylamine in the presence of a base such as triethylamine to form N-cyclopentyl-2-(thieno[3,2-d]pyrimidin-2-yl)sulfanyl)acetamide.
Step 3: Acetylation
The resulting product is treated with acetyl chloride under anhydrous conditions to yield N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide.
Industrial Production Methods
Industrial production methods might involve:
Large-scale synthesis using automated reactors
Solvent recycling and continuous flow processes to optimize yields and reduce waste
Stringent purification techniques like recrystallization, chromatography, or distillation
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation:
Oxidation of thieno[3,2-d]pyrimidin moiety to form sulfoxides and sulfones under oxidizing conditions.
Reduction:
Reduction of the thieno[3,2-d]pyrimidin moiety or the carbonyl groups with agents such as sodium borohydride.
Substitution:
Electrophilic or nucleophilic substitution reactions on the aromatic ring or thioether linkage.
Common Reagents and Conditions Used
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reactions: Using halogenating agents like N-bromosuccinimide or nucleophiles like amines and alcohols
Major Products Formed
Sulfoxides and sulfones upon oxidation
Alcohols and amines upon reduction and substitution respectively
Scientific Research Applications
N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has numerous scientific research applications:
Chemistry:
As an intermediate in organic synthesis
Studying its reactivity and derivatization
Biology:
Investigating its potential as a bioactive molecule
Understanding its interaction with biological macromolecules
Medicine:
Potential therapeutic agent
Exploring its pharmacokinetics and pharmacodynamics
Industry:
As a chemical precursor in manufacturing high-value compounds
Utilization in material science for creating novel materials
Mechanism of Action
The mechanism of action for N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide would depend on its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. It might involve:
Molecular Targets: Enzyme inhibition, receptor binding, or nucleic acid interaction.
Pathways: Modulation of signaling pathways, alteration of gene expression, or interference with metabolic pathways.
Comparison with Similar Compounds
Similar compounds might include other thieno[3,2-d]pyrimidines or derivatives of cyclopentylamines. N-cyclopentyl-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific substitutions on the thieno[3,2-d]pyrimidin ring and the cyclopentyl acetamide moiety, which confer distinct reactivity and biological activity.
List of Similar Compounds
Thieno[3,2-d]pyrimidin-2-thiol
Cyclopentylamine derivatives
N-substituted acetamides
Properties
IUPAC Name |
N-cyclopentyl-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-2-24-20(26)19-18(16(12-27-19)14-8-4-3-5-9-14)23-21(24)28-13-17(25)22-15-10-6-7-11-15/h3-5,8-9,12,15H,2,6-7,10-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUPSJVJZRIPQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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